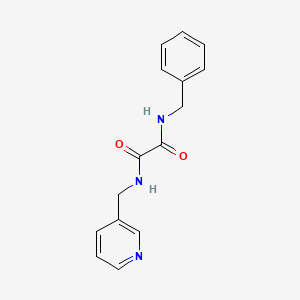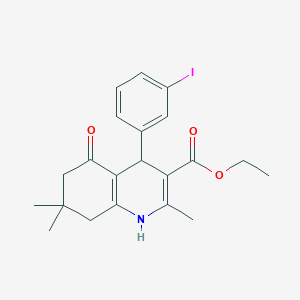
N-benzyl-N'-(3-pyridinylmethyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N'-(3-pyridinylmethyl)ethanediamide, also known as BPEA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BPEA belongs to the class of compounds known as benzamides, which have been shown to exhibit a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of N-benzyl-N'-(3-pyridinylmethyl)ethanediamide is not fully understood. However, it is believed to act through the inhibition of certain enzymes and receptors in the body. N-benzyl-N'-(3-pyridinylmethyl)ethanediamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of certain receptors involved in tumor growth and proliferation.
Biochemical and Physiological Effects:
N-benzyl-N'-(3-pyridinylmethyl)ethanediamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in the body. N-benzyl-N'-(3-pyridinylmethyl)ethanediamide has also been shown to inhibit the growth and proliferation of cancer cells. Additionally, N-benzyl-N'-(3-pyridinylmethyl)ethanediamide has been shown to have anti-microbial properties.
Advantages and Limitations for Lab Experiments
One advantage of using N-benzyl-N'-(3-pyridinylmethyl)ethanediamide in lab experiments is its ability to cross the blood-brain barrier, making it a potential drug delivery system for the treatment of neurological disorders. However, one limitation of using N-benzyl-N'-(3-pyridinylmethyl)ethanediamide in lab experiments is its relatively low solubility, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for the study of N-benzyl-N'-(3-pyridinylmethyl)ethanediamide. One potential area of research is the development of N-benzyl-N'-(3-pyridinylmethyl)ethanediamide-based drug delivery systems for the treatment of neurological disorders. Another potential area of research is the investigation of N-benzyl-N'-(3-pyridinylmethyl)ethanediamide's anti-tumor properties and its potential use in cancer therapy. Additionally, further studies are needed to fully understand the mechanism of action of N-benzyl-N'-(3-pyridinylmethyl)ethanediamide and its potential applications in various fields of medicine.
Synthesis Methods
The synthesis of N-benzyl-N'-(3-pyridinylmethyl)ethanediamide involves the reaction of benzylamine and 3-pyridinecarboxaldehyde with ethylenediamine in the presence of a catalyst. The resulting product is purified through column chromatography to obtain a pure compound.
Scientific Research Applications
N-benzyl-N'-(3-pyridinylmethyl)ethanediamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. N-benzyl-N'-(3-pyridinylmethyl)ethanediamide has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
properties
IUPAC Name |
N-benzyl-N'-(pyridin-3-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c19-14(17-10-12-5-2-1-3-6-12)15(20)18-11-13-7-4-8-16-9-13/h1-9H,10-11H2,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTSOMIJNSWIEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N'-(pyridin-3-ylmethyl)ethanediamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B4958792.png)
![4-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4958795.png)

![N-{3-[(3-hydroxyphenyl)amino]-2-quinoxalinyl}benzenesulfonamide](/img/structure/B4958801.png)
![2,4-dichloro-N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4958809.png)

![5-nitro-N-(4-nitrophenyl)spiro[benzimidazole-2,1'-cyclohexan]-4-amine](/img/structure/B4958838.png)
![N-[2-(diethylamino)ethyl]-2-{4-oxo-3-[2-(2-pyridinyl)ethyl]-3,4-dihydro-1-phthalazinyl}acetamide](/img/structure/B4958841.png)


![2-(allylthio)-4-[2-(benzyloxy)-5-bromobenzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B4958853.png)
![3-(3-fluorophenyl)-5-[3-(2-furyl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4958879.png)
![1-{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-(2-furoyl)piperazine](/img/structure/B4958890.png)
![2-[3-acetyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetamide](/img/structure/B4958895.png)